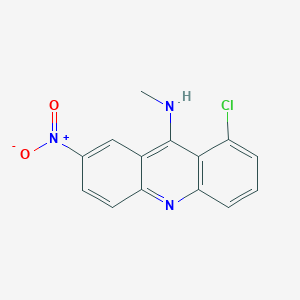

1-Chloro-N-methyl-7-nitroacridin-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

61299-57-8 |

|---|---|

Molecular Formula |

C14H10ClN3O2 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

1-chloro-N-methyl-7-nitroacridin-9-amine |

InChI |

InChI=1S/C14H10ClN3O2/c1-16-14-9-7-8(18(19)20)5-6-11(9)17-12-4-2-3-10(15)13(12)14/h2-7H,1H3,(H,16,17) |

InChI Key |

RVRDZEIFHUMFQH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Characterization of 1 Chloro N Methyl 7 Nitroacridin 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment(Data Not Available)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Correlation(Data Not Available)

Further research and publication in the field of synthetic and medicinal chemistry may, in the future, provide the necessary data to complete a comprehensive analysis of this compound.

Electronic Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides profound insights into the electronic structure, stability, and excited-state behavior of molecules. For 1-Chloro-N-methyl-7-nitroacridin-9-amine, techniques such as UV-Vis absorption, steady-state fluorescence, and time-resolved fluorescence spectroscopy are employed to elucidate its photophysical properties.

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's electronic structure. For acridine (B1665455) derivatives, the absorption spectra are influenced by the aromatic system and the nature of the substituents.

The UV-Vis spectrum of acridine derivatives typically displays multiple absorption bands corresponding to π-π* transitions within the polycyclic aromatic core. The presence of substituents such as the chloro, methylamino, and nitro groups on the acridine scaffold of this compound would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic distribution and thus the energy of the electronic transitions.

A hypothetical UV-Vis absorption data table for an acridine derivative is presented below to illustrate the typical information obtained from this technique.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol | 254 | 45,000 | π-π |

| 340 | 8,500 | π-π | |

| 420 | 5,000 | n-π | |

| DMSO | 256 | 44,500 | π-π |

| 342 | 8,600 | π-π | |

| 425 | 5,100 | n-π |

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent molecules. Upon excitation at a specific wavelength, a fluorophore can emit light of a longer wavelength. The resulting emission spectrum provides information about the excited state of the molecule.

Acridine derivatives are well-known for their fluorescent properties, which are highly sensitive to their environment. capes.gov.brnih.govnih.gov The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the Stokes shift (the difference between the absorption and emission maxima) are key parameters determined from steady-state fluorescence measurements.

For this compound, the presence of the nitro group is expected to have a significant impact on its fluorescence. Nitro groups are often associated with fluorescence quenching, which can occur through various mechanisms, including enhanced intersystem crossing to the triplet state or by providing non-radiative decay pathways. However, some nitro-containing compounds can still exhibit fluorescence. The fluorescence properties of acridine derivatives are also influenced by the solvent polarity and the presence of other molecules. nih.gov

A representative table of fluorescence data for a hypothetical acridine derivative is shown below.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Cyclohexane | 420 | 480 | 60 | 0.85 |

| Ethanol | 425 | 510 | 85 | 0.45 |

| Water | 430 | 530 | 100 | 0.10 |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides information about the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. rsc.org The fluorescence lifetime is a crucial parameter for understanding the dynamics of the excited state and can be affected by various processes such as quenching, energy transfer, and conformational changes. capes.gov.brnih.govthermofisher.comnih.gov

For a molecule like this compound, time-resolved fluorescence measurements would reveal the kinetics of its excited-state decay. The presence of the nitro group could lead to a shorter fluorescence lifetime due to efficient non-radiative decay pathways. The decay kinetics can often be complex and may require fitting to a multi-exponential decay model, indicating the presence of multiple excited-state species or different deactivation pathways.

Below is an illustrative data table for time-resolved fluorescence measurements of a hypothetical acridine derivative.

| Solvent | Fluorescence Lifetime (τ, ns) | Decay Model | Chi-squared (χ²) |

| Dichloromethane | 5.2 | Mono-exponential | 1.1 |

| Acetonitrile (B52724) | 3.8 | Mono-exponential | 1.2 |

| Methanol (B129727) | τ₁ = 1.5 (60%), τ₂ = 4.5 (40%) | Bi-exponential | 1.1 |

Solid-State Structural Analysis

The arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. Techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis provide detailed information about the molecular structure and intermolecular interactions.

For this compound, a single-crystal XRD study would provide unambiguous evidence of its molecular structure. It would confirm the positions of the chloro, methylamino, and nitro substituents on the acridine ring system. Furthermore, it would reveal the planarity of the acridine core and the torsion angles associated with the substituents. This information is invaluable for structure-activity relationship studies and for understanding how the molecule interacts with other molecules. While a specific crystal structure for this compound was not found, the general principles can be illustrated with data from a related structure.

A hypothetical table of crystallographic data for an acridine derivative is provided below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 13.457 |

| β (°) | 98.76 |

| Volume (ų) | 1378.2 |

| Z | 4 |

| R-factor | 0.045 |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.comnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions belonging to each molecule. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

For this compound, a Hirshfeld surface analysis would provide insights into how the molecules pack in the solid state. It would highlight the role of the chloro, nitro, and methylamino groups in directing the crystal packing through various intermolecular interactions. For example, the nitro group can act as a hydrogen bond acceptor, while the N-H of the methylamino group can act as a hydrogen bond donor. The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

An example of the kind of data derived from a Hirshfeld surface analysis is presented in the table below for a hypothetical molecule.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 45.2% |

| O···H | 28.5% |

| C···H | 12.8% |

| N···H | 8.5% |

| Cl···H | 5.0% |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight of a compound and for deducing its structural features through the analysis of its fragmentation patterns. For the compound this compound, mass spectrometry provides definitive confirmation of its elemental composition and offers insights into the connectivity of its constituent atoms.

The molecular formula for this compound is established as C₁₄H₁₀ClN₃O₂. The exact molecular weight can be calculated by summing the precise masses of the most abundant isotopes of each element.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 14 | 168.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.07825 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 3 | 42.009222 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total Exact Mass ([M]⁺˙ for ³⁵Cl) | 287.046155 |

Due to the natural abundance of chlorine isotopes, specifically ³⁵Cl (75.77%) and ³⁷Cl (24.23%), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. sielc.comnih.gov The molecular ion peak ([M]⁺˙) will appear as a pair of signals separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁵Cl isotope being more intense than the one for the ³⁷Cl isotope, in an approximate 3:1 ratio.

| Isotopic Peak | Corresponding Isotope | Calculated m/z | Expected Relative Abundance |

|---|---|---|---|

| [M]⁺˙ | ³⁵Cl | 287.0462 | 100% |

| [M+2]⁺˙ | ³⁷Cl | 289.0432 | ~32% |

Detailed Research Findings: Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion of this compound is expected to undergo a series of characteristic fragmentation reactions, driven by the presence of its various functional groups. The fragmentation pathways provide a structural fingerprint of the molecule.

A primary fragmentation event anticipated for nitroaromatic compounds is the loss of nitro-group-related species. sisweb.com This can occur through the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO₂) or a nitric oxide radical (•NO).

Another significant fragmentation pathway is initiated by the N-methylamino group. Alpha-cleavage, a common fragmentation for amines, would involve the loss of a methyl radical (•CH₃) from the N-methylamino substituent.

The acridine core, being an aromatic system, is relatively stable. However, fragmentation of the heterocyclic ring system can occur, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).

The presence of the chloro substituent on the aromatic ring can also influence fragmentation, with potential loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).

Based on these established fragmentation principles, a predicted fragmentation pattern for this compound can be proposed:

| Proposed Fragment Ion | Predicted m/z | Plausible Fragmentation Pathway |

|---|---|---|

| [M - NO₂]⁺ | 241.0504 | Loss of a nitro radical from the molecular ion. |

| [M - O - NO]⁺ or [M - NO₂ - H]⁺ | 240.0426 | Rearrangement and loss of NO and O, or loss of a hydrogen radical following NO₂ loss. |

| [M - CH₃]⁺ | 272.0305 | Alpha-cleavage with loss of a methyl radical from the N-methylamino group. |

| [M - Cl]⁺ | 252.0773 | Loss of a chlorine radical from the molecular ion. |

| [M - NO₂ - HCN]⁺ | 214.0449 | Loss of hydrogen cyanide from the [M - NO₂]⁺ fragment. |

The analysis of these fragment ions and their relative abundances in an actual mass spectrum would allow for the comprehensive structural elucidation and confirmation of this compound.

Computational and Theoretical Chemistry Studies of 1 Chloro N Methyl 7 Nitroacridin 9 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and reactive properties of molecules from first principles.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the electronic landscape of molecules like acridine (B1665455) derivatives. researchgate.net In these calculations, the ground-state energy of the molecule is determined by using the electron density as the fundamental variable.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net This is paired with a basis set, like 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals used to build the molecular orbitals. researchgate.netnih.gov For nitro-substituted carbazole (B46965) derivatives, DFT studies have predicted completely planar conformations for the isolated molecules, a finding that can be compared against the slightly non-planar structures observed in the solid state due to crystal packing forces. nih.gov Such calculations are crucial for understanding the intrinsic structural preferences of the molecule, which in turn influence its chemical behavior.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio, meaning "from the beginning," refers to a class of computational methods that solve the Schrödinger equation without using experimental data or empirical parameters, beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic path to achieving high accuracy. While more computationally demanding than DFT, they serve as a benchmark for validating results from less expensive methods. For complex molecules like substituted acridines, high-level ab initio calculations are often reserved for smaller model systems or for refining specific properties, such as excitation energies, due to their significant computational expense.

Analysis of Electronic Properties and Reactivity Descriptors

Once the electronic structure is calculated, various analyses can be performed to predict a molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A small Egap suggests that a molecule is more reactive and requires less energy to become excited, which can be a desirable property for certain applications. nih.gov For example, in many organic molecules, a smaller gap is associated with increased conjugation. reddit.com DFT calculations are commonly used to determine these orbital energies and the corresponding gap for various acridine derivatives. researchgate.netnih.govresearchgate.net

The table below shows representative HOMO-LUMO data calculated for related acridine compounds using DFT methods.

| Compound Name | HOMO (eV) | LUMO (eV) | Egap (eV) | Method |

| Acridone (B373769) | -8.114 | -4.438 | 3.676 | DFT/B3LYP |

| Proflavin | -7.502 | -4.849 | 2.653 | DFT/B3LYP |

| Acridine Orange | -7.427 | -4.718 | 2.709 | DFT/B3LYP |

This table presents data for illustrative acridine derivatives to demonstrate the application of FMO analysis; specific data for 1-Chloro-N-methyl-7-nitroacridin-9-amine is not available in the cited literature.

Conceptual Density Functional Theory (CDFT) for Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η).

These descriptors have been calculated for various acridine derivatives to understand and compare their reactive tendencies. researchgate.net

The table below provides an example of calculated CDFT descriptors for a related compound.

| Compound Name | I (eV) | A (eV) | χ (eV) | η (eV) | S (eV⁻¹) | ω (eV) |

| Acridine Orange | 7.427 | 4.718 | 6.072 | 1.354 | 0.738 | 13.596 |

This table presents data for an illustrative acridine derivative to demonstrate the application of CDFT; specific data for this compound is not available in the cited literature.

Electron Density Distribution and Topological Analysis (e.g., Bader's QTAIM)

Beyond orbital analysis, the distribution of the total electron density itself provides profound chemical insight. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing this distribution. QTAIM partitions a molecule into "atomic basins" based on the topology of the electron density, allowing for the unambiguous definition of atoms within a molecule and the properties of the bonds connecting them.

By locating critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic), identify bond paths, and quantify the accumulation or depletion of charge in specific regions. This analysis is invaluable for understanding non-covalent interactions, reactive sites, and the effects of substituent groups on the electronic structure of aromatic systems like nitroacridines. For instance, analyzing the electron density around the nitro group and the acridine core would reveal how this electron-withdrawing group perturbs the charge distribution across the entire molecule, influencing its reactivity and intermolecular interactions.

Simulation of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of molecules can be observed over time. For a compound like this compound, MD simulations would be invaluable for understanding its structural flexibility and interactions with its environment.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule moves, flexes, and interacts with surrounding solvent molecules.

For this compound, MD simulations would allow researchers to explore its conformational landscape. Key areas of investigation would include the rotation around the C9-N bond connecting the amine group to the acridine core and the flexibility of the N-methyl group. The presence of the nitro group at the 7-position and the chlorine atom at the 1-position would influence the electronic distribution and steric hindrance, thereby affecting the preferred conformations.

Solvent effects are crucial for understanding a molecule's behavior in a realistic chemical or biological context. MD simulations explicitly model solvent molecules (typically water), allowing for the study of hydration shells and specific intermolecular interactions, such as hydrogen bonding between the nitro group or the amine and water. These simulations can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

A hypothetical study on this compound would likely involve simulations of the molecule in a box of water, potentially with counter-ions to neutralize the system. Analysis of the resulting trajectories would provide insights into its average structure, fluctuations, and the energetic and structural aspects of its interaction with the solvent.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Biological Systems

When studying the interaction of a molecule like this compound with a large biological system, such as a protein or DNA, full quantum mechanical calculations are computationally prohibitive. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become essential. mdpi.com

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, for instance, the this compound molecule and the immediate residues of the biological target it interacts with, is treated with computationally expensive but highly accurate quantum mechanics (QM). mdpi.comnih.gov The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with more computationally efficient molecular mechanics (MM) force fields. mdpi.comnih.gov

This approach allows for the detailed study of electronic events like bond-making and bond-breaking, charge transfer, and electronic excitations within the context of a large, flexible biological environment. mdpi.com For this compound, which is a derivative of a known DNA intercalator family, QM/MM studies could elucidate the specific interactions with DNA bases, including pi-stacking, hydrogen bonding, and electrostatic interactions. The QM treatment would be critical for accurately describing the electronic polarization and potential charge transfer between the acridine ring and the DNA bases.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of a molecule are governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for simulating UV-Vis and fluorescence spectra.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the spectral bands. These calculations would identify the specific molecular orbitals involved in the electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. The results would help to understand how the chloro, methyl, and nitro substituents modulate the electronic structure and, consequently, the color and fluorescence properties of the parent acridine scaffold. Such studies on related nitroacridine (B3051088) derivatives have been crucial in understanding their photophysical properties. nih.gov

A hypothetical simulated UV-Vis spectrum for this compound would likely show characteristic bands for the acridine chromophore, with shifts induced by the substituents.

Table 1: Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| UV-Vis Spectroscopy | λmax (absorption) | ~400-450 nm |

| Fluorescence Spectroscopy | λmax (emission) | ~480-530 nm |

| Infrared Spectroscopy | ν(N-H) stretch | ~3300-3400 cm⁻¹ |

| Infrared Spectroscopy | ν(C=N) stretch | ~1600-1650 cm⁻¹ |

| Infrared Spectroscopy | ν(NO₂) asymmetric stretch | ~1520-1560 cm⁻¹ |

| ¹³C NMR Spectroscopy | Chemical Shift (C9) | ~145-155 ppm |

| ¹H NMR Spectroscopy | Chemical Shift (N-CH₃) | ~3.0-3.5 ppm |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups and molecular scaffolds. Actual values would require specific computational studies.

Theoretical Vibrational Spectra (IR, Raman)

Theoretical calculations of vibrational frequencies, typically using Density Functional Theory (DFT), are a standard tool for interpreting experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the frequencies and intensities of the vibrational modes.

For this compound, these calculations would help in assigning the observed spectral peaks to specific molecular motions, such as the stretching of the N-H bond, the asymmetric and symmetric stretches of the nitro group, the C-Cl stretch, and various vibrations of the acridine ring system. Comparing the computed spectrum with an experimental one can provide strong evidence for the correctness of the synthesized structure.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, particularly DFT, can be used to predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁵N. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Predicting the NMR spectra of this compound would involve optimizing its geometry and then performing the GIAO calculation. The results would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared to experimental data, can help in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging.

Structure-Property Relationship Modeling (QSPR/QSAR) from a Theoretical Perspective

From a theoretical standpoint, a QSAR/QSPR model for this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic nature. Based on studies of related nitroacridine and aminoacridine derivatives, several types of descriptors would be critical in modeling the properties of this specific compound.

Research on the QSAR of nitro-9-aminoacridine derivatives has indicated that lipophilicity and the steric bulk of the substituent at the 9-amino position are significant factors influencing their antitumor activity. nih.gov For instance, a parabolic relationship between lipophilicity (expressed as log P) and activity is often observed, suggesting an optimal value for membrane permeability. Furthermore, the electronic properties of substituents on the acridine ring are known to play a crucial role. Studies on anilinoacridines have shown the importance of electron-releasing substituents. researchgate.net For nitroaromatic compounds, descriptors related to the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the dipole moment, have been found to be relevant in predicting their toxicological profiles. mdpi.com

In the case of this compound, a hypothetical QSAR/QSPR model would likely incorporate descriptors that account for:

Electronic Effects: The strong electron-withdrawing nature of the nitro group at the 7-position and the chloro group at the 1-position would significantly influence the electron distribution across the acridine ring system. This can be quantified by Hammett constants or calculated atomic charges.

Steric Factors: The size and conformation of the N-methylamino group at the 9-position would be important for its interaction with biological targets.

Topological and Quantum-Chemical Descriptors: These provide a more detailed description of the molecular structure, including its size, shape, and electronic properties like HOMO/LUMO energies, which are often correlated with reactivity and metabolic stability.

A multiple linear regression (MLR) analysis of phenylamino-acridine derivatives, for example, has demonstrated that a combination of physicochemical parameters (like molar refractivity, MR) and topological indices can yield statistically significant models for predicting DNA binding affinity. nih.gov

The table below outlines the types of theoretical descriptors that would be pertinent in a QSPR/QSAR study of this compound, along with their potential significance.

| Descriptor Class | Specific Descriptor Example | Significance in Modeling |

| Lipophilicity | LogP (octanol-water partition coefficient) | Governs membrane permeability and transport to target sites. |

| Electronic | Hammett constant (σ), Dipole Moment, HOMO/LUMO energies | Quantifies the electron-withdrawing/donating effects of substituents, which influences binding interactions and reactivity. researchgate.netmdpi.com |

| Steric/Topological | Molar Refractivity (MR), Wiener Index, Molecular Connectivity Indices | Describes the size and shape of the molecule, which is critical for fitting into a biological receptor site. nih.govnih.gov |

| Quantum-Chemical | Partial Atomic Charges, Solvation Energy | Provides insight into electrostatic interactions and the behavior of the molecule in a solvent environment. |

By developing a QSAR model incorporating these descriptors for a series of related compounds, it would be theoretically possible to predict the activity of new analogs and to gain a deeper understanding of the structure-activity and structure-property relationships governing the behavior of this compound.

Molecular Interaction Mechanisms of 1 Chloro N Methyl 7 Nitroacridin 9 Amine with Nucleic Acids and Associated Enzymes

DNA Intercalation Mechanism

The interaction of 1-Chloro-N-methyl-7-nitroacridin-9-amine with DNA is primarily characterized by its ability to insert its planar acridine (B1665455) ring system between the base pairs of the DNA double helix. This process, known as intercalation, is a hallmark of many acridine derivatives and is fundamental to their biological activities.

Planar Structure and Stacking Interactions with DNA Base Pairs

The core of this compound is the acridine heterocycle, a planar polyaromatic system. This planarity is crucial for its ability to slide into the space created between adjacent base pairs in the DNA double helix. This insertion is stabilized by non-covalent π-π stacking interactions between the aromatic rings of the acridine core and the purine (B94841) and pyrimidine (B1678525) bases of DNA. These stacking interactions are a primary driving force for the intercalation process. The binding of acridine derivatives to DNA can be influenced by the specific base pair composition, with some compounds showing a preference for GC-rich regions.

Role of Substituents (e.g., nitro, chloro, methyl) on Intercalation Affinity and Specificity

The substituents on the acridine ring of this compound play a significant role in modulating its DNA binding affinity and specificity.

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group at the 7-position can influence the electronic properties of the acridine ring, potentially affecting the strength of the π-π stacking interactions. In some related 1-nitroacridine derivatives, the nitro group is crucial for their biological activity, which is dependent on metabolic activation.

Chloro Group (-Cl): The chloro group at the 1-position, being an electron-withdrawing and moderately lipophilic substituent, can also impact DNA binding. Its presence can alter the charge distribution on the acridine ring and may contribute to steric interactions within the intercalation site. Structure-activity relationship studies on related acridine derivatives have shown that the position and nature of halogen substituents can significantly affect cytotoxicity and topoisomerase inhibition.

N-methyl Group (-NHCH3): The N-methylamino side chain at the 9-position is critical for the interaction. The basic nitrogen atom in this group is typically protonated at physiological pH, acquiring a positive charge. This positive charge is pivotal for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA.

Electrostatic Interactions in DNA Binding

The initial association of this compound with DNA is driven by electrostatic interactions. The protonated nitrogen of the N-methylamino side chain at the 9-position is positively charged and is attracted to the negatively charged phosphodiester backbone of DNA. This electrostatic attraction helps to position the acridine ring in close proximity to the DNA helix, facilitating the subsequent intercalation event. The strength of this interaction is dependent on the ionic strength of the surrounding medium.

Cooperative Binding Models

The binding of some small molecules to DNA can exhibit cooperativity, where the binding of one molecule influences the binding of subsequent molecules to adjacent sites. For acridine derivatives, cooperative binding can occur, although the extent and nature of this cooperativity can vary depending on the specific compound and experimental conditions. This phenomenon can be studied through various biophysical techniques, but specific cooperative binding models for this compound are not extensively detailed in the available literature.

Interaction with DNA Topoisomerase Enzymes

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. These enzymes are major targets for many anticancer drugs.

Inhibition of Topoisomerase I and II Activity

This compound and related nitroacridine (B3051088) derivatives have been shown to inhibit the activity of both topoisomerase I and topoisomerase II. nih.gov These enzymes function by creating transient breaks in the DNA strands to allow for topological changes, followed by religation of the strands.

Topoisomerase I Inhibition: Acridine derivatives can inhibit topoisomerase I by stabilizing the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the DNA strand after creating a single-strand break. nih.gov By preventing the religation step, the presence of the intercalated drug leads to an accumulation of these stabilized complexes, which can be converted into permanent DNA strand breaks during processes like replication, ultimately triggering cell death.

Topoisomerase II Inhibition: Similarly, these compounds can act as topoisomerase II poisons. Topoisomerase II creates transient double-strand breaks in DNA. Intercalating agents can trap the enzyme in its covalent complex with DNA, preventing the resealing of the double-strand break. ca.gov This leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and can induce apoptosis. The ability of a compound to act as a topoisomerase poison is a key mechanism for its anticancer activity. mdpi.com

The inhibitory potency of acridine derivatives against topoisomerases is often correlated with their DNA binding affinity and the specific structural features of the molecule.

| Interaction Type | Key Molecular Features | Consequence |

| DNA Intercalation | Planar acridine ring system | Insertion between DNA base pairs |

| Stacking Interactions | Aromatic nature of the acridine core | Stabilization of the intercalated complex |

| Electrostatic Attraction | Protonated N-methylamino side chain | Initial binding to the DNA phosphate backbone |

| Topoisomerase I Inhibition | Stabilization of the cleavable complex | Accumulation of single-strand DNA breaks |

| Topoisomerase II Inhibition | Trapping of the enzyme-DNA covalent complex | Generation of double-strand DNA breaks |

Cleavable Complex Formation and DNA Religation Interference

The interaction of this compound with topoisomerase II is believed to follow a mechanism common to many 9-aminoacridine (B1665356) derivatives, which involves the stabilization of the topoisomerase II-DNA cleavable complex. nih.gov Topoisomerase II enzymes function by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thus resolving topological problems such as knots and tangles. This process involves the formation of a temporary covalent bond between the enzyme and the 5'-termini of the cleaved DNA, creating what is known as the cleavable complex.

Acridine derivatives, through their planar aromatic structure, intercalate into the DNA at the site of cleavage. nih.gov This intercalation is thought to physically obstruct the religation of the DNA strands, effectively trapping the topoisomerase II enzyme in its cleavable complex with the DNA. This stabilized ternary complex (inhibitor-DNA-enzyme) leads to an accumulation of double-strand breaks in the DNA. These breaks can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death), which is a key component of the cytotoxic activity of these compounds. While direct experimental data for this compound's effect on the cleavable complex is not extensively published, the well-documented activity of related 9-aminoacridine compounds strongly supports this mechanism of action. nih.govfrontiersin.org

Molecular Docking Studies of Topoisomerase-Ligand Interactions

Molecular docking studies are computational methods used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. wakehealth.eduacs.org In the context of this compound, docking studies with topoisomerase II would aim to elucidate the specific molecular interactions that stabilize the ternary complex.

For related 9-anilinoacridine (B1211779) derivatives, molecular docking studies have revealed key interactions within the active site of topoisomerase II. nih.govacs.org These studies typically show the planar acridine core intercalating between the DNA base pairs at the cleavage site. The substituents on the acridine ring play a crucial role in the binding affinity and specificity. For instance, the nitro group at the 7-position and the chloro group at the 1-position of this compound would be expected to form specific hydrogen bonds or other electrostatic interactions with amino acid residues of the topoisomerase II enzyme and with the DNA itself.

Docking simulations for similar compounds have identified interactions with specific amino acid residues in the topoisomerase II active site. wakehealth.edu These interactions often involve hydrogen bonding and hydrophobic interactions, which collectively contribute to the binding energy and the stability of the complex. The Glide score, a measure of binding affinity, for various heterocyclic substituted 9-anilinoacridines has been shown to be in the range of -5.58 to -7.78, indicating a strong binding affinity with topoisomerase II. nih.gov It is anticipated that molecular docking of this compound would reveal a similar binding mode, characterized by intercalation and specific interactions with the enzyme and DNA, leading to the inhibition of topoisomerase II activity.

Interaction with Other Nucleic Acid-Related Enzymes

Telomerase Inhibition Mechanisms

Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortality and being a key target in cancer therapy. A prominent mechanism for telomerase inhibition by small molecules is the stabilization of G-quadruplex structures. acs.org The G-rich telomeric DNA can fold into these four-stranded structures, which can block the access of telomerase to the chromosome ends.

Acridine derivatives, particularly those with substitutions at the 3 and 6 positions, have been rationally designed as telomerase inhibitors based on their ability to bind to and stabilize G-quadruplex DNA. acs.org Given that this compound is a substituted acridine, it is highly probable that its mechanism of telomerase inhibition also involves the stabilization of G-quadruplex structures. The planar acridine ring can stack on the terminal G-quartets of the quadruplex, and the side chains can interact with the grooves of the structure, further enhancing its stability. This stabilization prevents the telomerase enzyme from elongating the telomeres, leading to telomere shortening with successive cell divisions and ultimately inducing cellular senescence or apoptosis. Some potent 3,6-disubstituted acridine inhibitors have demonstrated IC50 values against telomerase in the range of 1.3 to 8 µM. acs.org

DNA Polymerase Interaction

DNA polymerases are essential enzymes for DNA replication and repair. The interaction of acridine derivatives with DNA polymerases can contribute to their biological effects. Studies on the parent compound, 9-aminoacridine, have shown that it can inhibit DNA replication in vitro through a dual mechanism. nih.gov

Spectroscopic and Biophysical Techniques for Studying Macromolecular Interactions

UV-Vis Absorption Titration for Binding Constant Determination

UV-Vis absorption spectroscopy is a fundamental technique used to study the interaction of small molecules with macromolecules like DNA. nih.govnih.gov When a small molecule binds to DNA, changes in the electronic structure of the molecule can lead to alterations in its UV-Vis absorption spectrum. For intercalating agents like acridine derivatives, the typical spectral changes observed upon binding to DNA are hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). nih.gov

These spectral changes can be monitored during a titration experiment, where increasing concentrations of DNA are added to a solution of the compound with a fixed concentration. nih.gov The magnitude of the spectral changes is related to the extent of binding. By analyzing the changes in absorbance as a function of DNA concentration, the intrinsic binding constant (Kb) for the compound-DNA interaction can be determined. The binding constant is a measure of the affinity of the compound for DNA.

The data from the UV-Vis titration can be fitted to the following equation to calculate the binding constant:

[DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))

where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the compound when fully bound to DNA. A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). The binding constant Kb is then the ratio of the slope to the intercept.

Below is a representative data table illustrating the kind of data that would be obtained from a UV-Vis absorption titration of an acridine derivative with DNA.

| [DNA] (µM) | Absorbance at λmax |

| 0 | 0.500 |

| 10 | 0.450 |

| 20 | 0.410 |

| 30 | 0.375 |

| 40 | 0.345 |

| 50 | 0.320 |

This is a hypothetical data table for illustrative purposes.

Research Applications and Emerging Paradigms for Acridine Based Compounds

Development of Fluorescent Probes for Biological Research

The rigid, planar structure and favorable photophysical properties of the acridine (B1665455) nucleus make it an excellent fluorophore for the development of molecular probes. nih.gov These probes are designed to be highly sensitive to their local environment, enabling the study of complex biological systems with high spatial and temporal resolution.

Acridine derivatives are widely used for bioimaging due to their capacity to permeate cell membranes and accumulate in specific organelles, such as lysosomes and lipid droplets. rsc.org Their fluorescence allows for the direct visualization of these structures in living cells. For instance, certain acridine-based probes have been successfully used for imaging in HeLa cells. rsc.orgresearchgate.net The specific subcellular destination is often dictated by the chemical substituents on the acridine ring, which modulate properties like lipophilicity and basicity.

Molecular modeling has shed light on the interactions between acridine probes and cellular components, such as the binding of 10-N-nonyl acridine orange (NAO) to the mitochondrial phospholipid cardiolipin. nih.gov Furthermore, specific derivatives like Nitroakridin 3582 have been developed as fluorescent stains to identify hypoxic cells, demonstrating their utility in studying disease-relevant cellular states. nih.gov

The fluorescence emission of many acridine derivatives is highly sensitive to the physicochemical properties of their microenvironment, a phenomenon known as solvatochromism. This makes them powerful tools for monitoring dynamic intracellular parameters.

Polarity: Changes in solvent polarity can cause significant shifts in the emission wavelength and fluorescence intensity of certain acridine probes. For example, one acridine-dicyanoisophorone-based probe exhibits a 38-fold enhancement in fluorescence intensity and a red shift in its emission maximum from 553 nm to 594 nm as solvent polarity increases. rsc.org This sensitivity allows for the dynamic monitoring of polarity changes within cells. rsc.orgresearchgate.net

Viscosity: Intracellular viscosity, a key parameter related to cellular metabolism and pathological activities, can also be tracked. An acridine-tricyanodihydrofuran based probe showed a 5.6-fold increase in fluorescence intensity as the viscosity of its medium increased from 0.89 cP to 856 cP. rsc.org

pH: The nitrogen atom in the acridine ring can be protonated, making many derivatives sensitive to pH. However, their tendency to accumulate in acidic organelles like dense and alpha-granules in platelets can sometimes complicate their use as indicators of general cytoplasmic pH. nih.gov This accumulation is driven by the pH gradient across the organelle membrane. nih.gov

The following table summarizes the photophysical properties of representative acridine-based probes that respond to changes in their environment.

| Probe Type | Property Sensed | Observation | Reference |

| Acridine-dicyanoisophorone | Polarity | Emission red-shifts from 553 nm to 594 nm with increasing polarity. | rsc.org |

| Acridine-tricyanodihydrofuran | Viscosity | Fluorescence intensity increases 5.6-fold as viscosity rises. | rsc.org |

| Quinacrine / 9-Aminoacridine (B1665356) | pH | Accumulates in acidic organelles like dense granules. | nih.gov |

Data sourced from studies on specific acridine derivatives designed for sensing applications.

By incorporating specific recognition units into the acridine structure, scientists can create probes that selectively interact with target biomolecules, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" mechanism forms the basis of sensors for a variety of analytes and processes.

For example, an acridine-based chemosensor was developed to detect hypochlorite (B82951) (ClO⁻), a reactive oxygen species involved in various physiological and pathological processes. nih.govresearchgate.net This probe exhibited a notable quenching of its fluorescence in the presence of ClO⁻, with a detection limit of 7.65 μM, and was successfully used to sense the analyte in water samples and zebrafish. nih.govresearchgate.net Similarly, other acridine derivatives have been designed to act as sensors for metal ions, such as Fe³⁺. nih.gov The design of these probes typically involves a recognition domain that binds the target ion and an acridine fluorophore that signals the binding event. nih.gov

Applications in Materials Science

The unique electronic characteristics and robust, planar structure of the acridine ring system are not only useful in biology but also in the field of materials science, particularly for organic electronics and energy applications.

Acridine derivatives are being explored as n-type organic semiconductors, which are essential for creating efficient organic electronic devices but have historically lagged behind their p-type counterparts in performance and stability. researchgate.net The electron-deficient nature of the acridine core, which can be further enhanced with electron-withdrawing groups, facilitates the transport of electrons.

A class of molecules known as Acridino[2,1,9,8-klmna]acridine bisimides (AABIs) has demonstrated excellent electron affinity, with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level of -4.1 eV. researchgate.netresearchgate.net This property leads to the formation of air-stable radical anions, a key feature for robust n-type materials. researchgate.net Single-crystal organic field-effect transistors (OFETs) fabricated from one such AABI derivative have shown high electron mobility of 0.90 cm² V⁻¹ s⁻¹. researchgate.net The appropriate HOMO/LUMO and triplet energy levels of acridine compounds also make them suitable as host materials for phosphorescent emitters in Organic Light Emitting Diodes (OLEDs). google.com

The table below highlights key performance metrics for a representative acridine-based organic semiconductor.

| Compound Class | LUMO Energy Level | Electron Mobility | Application | Reference |

| Acridino[2,1,9,8-klmna]acridine bisimide (AABI) | -4.1 eV | 0.90 cm² V⁻¹ s⁻¹ | n-Type Organic Semiconductor (OFET) | researchgate.net |

Data for a specific AABI derivative as reported in the literature.

Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that relies on a photosensitizer molecule to absorb light and initiate the process of converting light into electricity. wikipedia.org Acridine-based organic dyes are attractive candidates for this role due to their strong light absorption properties, structural versatility, and low cost compared to traditional ruthenium-based dyes. tandfonline.comrsc.org

In a DSSC, the dye is adsorbed onto a nanocrystalline semiconductor surface, typically titanium dioxide (TiO₂). researchgate.netnih.gov Upon light absorption, the dye molecule enters an excited state and injects an electron into the semiconductor's conduction band, generating a photocurrent. wikipedia.org The structure of the acridine dye can be extensively modified—for example, by adding arylamine donor groups and various acceptor moieties—to tune its absorption spectrum and optimize its electronic properties for efficient electron injection. tandfonline.comrsc.org Researchers have synthesized novel acridine dyes with extended absorption from 400–800 nm, and computational modeling is used to correlate molecular structures with their absorption spectra and electron distribution to improve DSSC performance. tandfonline.com

Non-Linear Optical (NLO) Materials

There is no available research that specifically investigates the non-linear optical properties of 1-Chloro-N-methyl-7-nitroacridin-9-amine. The broader class of acridine derivatives has been explored for such applications due to their planar structure and extensive π-conjugated systems, which are conducive to NLO effects. However, studies detailing the synthesis, characterization, and NLO measurements for this particular substituted acridine are not present in the current body of scientific literature.

Role as Catalysts and Reagents in Synthetic Organic Chemistry

Similarly, the role of this compound as a catalyst or reagent in synthetic organic chemistry is not documented. Acridine compounds have been utilized as photocatalysts and in other catalytic systems. nih.govbldpharm.com Nevertheless, specific catalytic activities or applications in organic synthesis involving this compound have not been reported.

Development of Research Tools for Mechanistic Studies

The utility of this compound in developing specialized research tools also appears to be an unexplored area.

DNA Photo-Footprinting Agents

Acridine derivatives are known for their ability to intercalate into DNA, and some have been developed as DNA photo-footprinting agents to study DNA-protein interactions. These agents can be used to map the binding sites of proteins on DNA. However, no studies have been published on the application of this compound for this purpose.

Molecular Probes for Enzyme Inhibition Studies

The planar, heterocyclic structure of acridines makes them suitable scaffolds for designing enzyme inhibitors and molecular probes. These probes are valuable for studying enzyme kinetics and for drug discovery. The potential of this compound as a molecular probe for enzyme inhibition remains uninvestigated.

Inhibitors for Studying Cellular Metabolism and Viability

Certain acridine derivatives have been shown to interfere with cellular metabolism and affect cell viability, making them useful tools for cancer research and cell biology. These compounds can target various cellular processes, including DNA replication and repair. There is currently no research available on the specific effects of this compound on cellular metabolism or viability.

Exploration in Advanced Separation Techniques (e.g., Chromatography based on Acridine Interactions)

The unique chemical properties of acridines, such as their aromaticity and potential for charged interactions, can be exploited in separation science. For instance, they can be used in specialized chromatographic methods. However, the application of this compound in advanced separation techniques has not been described in the literature.

Future Directions and Perspectives in 1 Chloro N Methyl 7 Nitroacridin 9 Amine Research

Designing Next-Generation Acridine (B1665455) Derivatives with Tailored Molecular Interactions

The core of future acridine research involves moving beyond serendipitous discovery to the rational design of molecules with precisely engineered properties. For a scaffold like 1-Chloro-N-methyl-7-nitroacridin-9-amine, the substituents (chloro, methylamino, and nitro groups) offer multiple vectors for modification to fine-tune its interactions with biological targets or material components.

Structure-Activity Relationship (SAR) Studies: A primary goal will be to build comprehensive SAR models. By systematically altering the substituents on the acridine ring, researchers can modulate properties such as DNA intercalation strength, enzyme inhibition, and cellular uptake. researchgate.neteurekaselect.com For instance, the nitro group's position and electronic properties could be altered to enhance selectivity for specific cancer cell lines, while modifications to the N-methyl group could improve bioavailability. eurekaselect.comresearchgate.net

Hybrid Molecules: A promising strategy is the creation of hybrid compounds where the acridine core is linked to other pharmacologically active moieties. This can lead to dual-action agents or improved targeting. For example, conjugating the acridine structure to peptides, other heterocyclic systems like pyrazole, or known enzyme inhibitors can create novel therapeutics with enhanced efficacy. researchgate.net

Target-Specific Ligands: The planar nature of the acridine ring is ideal for intercalation into DNA and RNA. wikipedia.orgresearchgate.net Future designs will focus on creating derivatives that not only intercalate but also recognize specific DNA sequences or G-quadruplex structures, which are implicated in oncogenes. nih.gov This involves adding side chains that can form specific hydrogen bonds or other non-covalent interactions with the target nucleic acid or protein.

Integration of Artificial Intelligence and Machine Learning in Acridine Research and Discovery

The sheer number of possible acridine derivatives makes exhaustive experimental synthesis and screening impractical. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. nih.gov

Predictive Modeling: ML algorithms can be trained on existing data from acridine compounds to predict the biological activities, physicochemical properties, and potential toxicity of novel, virtual derivatives. astrazeneca.comnih.gov Techniques like quantitative structure-activity relationship (QSAR) analysis can identify key structural features that correlate with desired effects, guiding synthetic efforts toward the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new acridine-based molecules optimized for specific properties, like binding affinity to a particular enzyme or desired ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and devise optimal synthetic routes. arxiv.org This can significantly accelerate the synthesis of complex acridines like this compound, overcoming challenges in traditional synthetic planning. arxiv.orgrsc.org A model named DreaMS, for example, uses machine learning to accelerate the analysis of unknown molecules from mass spectrometry data, a technique that could be vital in characterizing new derivatives. miragenews.com

Exploring Novel Applications in Emerging Fields (e.g., Nanotechnology, Supramolecular Chemistry)

The unique photophysical and chemical properties of the acridine nucleus open doors to applications beyond traditional medicine.

Nanotechnology: Acridine derivatives can be conjugated to nanoparticles, such as gold nanoparticles or quantum dots, to create multifunctional systems for theranostics (therapy and diagnostics). mdpi.comnih.gov These nanoconjugates can be used for targeted drug delivery, where the nanoparticle acts as a vehicle to transport the acridine agent to specific cells, and for bio-imaging, where the fluorescence of the acridine or quantum dot allows for visualization within the cell. mdpi.com The electrostatic interactions between acridine derivatives and quantum dots can facilitate the formation of these compact nanoprobes. mdpi.com

Supramolecular Chemistry: Acridines can act as building blocks for complex supramolecular assemblies. nih.gov Their planar structure facilitates π-π stacking interactions, which can be used to construct molecular gels, liquid crystals, or components of molecular machines. nih.govresearchgate.net Researchers have explored using acridine ligands within supramolecular transporters to deliver them into cancer cells. nih.gov

Materials Science: The inherent fluorescence of many acridine derivatives makes them suitable for use as organic light-emitting diode (OLED) components, fluorescent probes, and chemosensors. mdpi.com Future research could tailor the structure of this compound to optimize its emission wavelengths and quantum yield for specific sensor applications.

Addressing Challenges in the Synthesis and Characterization of Complex Acridine Structures

The synthesis of polysubstituted acridines often involves multi-step processes that can suffer from low yields, difficult purification, and the formation of unwanted isomers. mdpi.commdpi.com

Advanced Synthetic Methodologies: Overcoming these hurdles requires the adoption of modern synthetic techniques. Microwave-assisted organic synthesis (MAOS), for example, has been shown to significantly reduce reaction times and improve yields for acridine synthesis. rsc.org The development of novel catalytic systems, such as using Co/C materials derived from rice husks, presents a green and efficient alternative to traditional methods. rsc.org One-pot synthesis procedures are also being developed to streamline the construction of the acridine core. mdpi.com

Purification and Characterization: The purification of complex acridine mixtures remains a bottleneck. Advances in chromatographic techniques are essential for isolating pure compounds. Furthermore, unambiguous characterization requires a suite of advanced analytical methods. While standard techniques like NMR and mass spectrometry are crucial, single-crystal X-ray diffraction is invaluable for confirming the precise three-dimensional structure and understanding intermolecular interactions in the solid state. researchgate.net

Mechanistic Understanding: A deeper understanding of the reaction mechanisms underlying acridine synthesis is needed to optimize conditions and prevent side reactions. mdpi.comresearchgate.net For instance, understanding the pathways that favor acridine formation over other products, such as in palladium-catalyzed reactions, is a key area of ongoing study. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Insights

The future of chemical research lies in the tight integration of experimental work and computational modeling. This synergy provides a more complete picture of a molecule's behavior from the electronic level to its biological effects.

Computational Chemistry: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties, molecular orbitals (HOMO-LUMO), and reactivity of acridine derivatives. nih.gov These calculations help rationalize experimental observations and predict the behavior of new designs. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict how an acridine derivative binds to a biological target, such as an enzyme active site or a DNA groove. researchgate.net Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex and the dynamic nature of the interactions over time. acs.org

Iterative Design-Synthesize-Test-Analyze Cycle: The most powerful approach involves an iterative cycle where computational models are used to design a set of promising compounds. These are then synthesized and tested experimentally. The experimental results are, in turn, used to refine the computational models, leading to a more accurate and predictive design process for the next generation of molecules. nih.govmdpi.com

Interactive Data Tables

Table 1: Future Research Directions for this compound and its Analogs

| Research Area | Key Objectives | Methodologies | Potential Impact |

|---|---|---|---|

| Rational Design | Enhance target specificity and bioavailability. | SAR studies, hybrid molecule synthesis. | Development of more effective and selective therapeutic agents. eurekaselect.com |

| AI/ML Integration | Accelerate discovery of new derivatives. | Predictive modeling (QSAR), generative design (GANs). | Reduced time and cost of drug development. nih.gov |

| Nanotechnology | Develop targeted delivery and imaging systems. | Conjugation with nanoparticles and quantum dots. | Creation of advanced theranostic platforms. mdpi.com |

| Supramolecular Chemistry | Construct functional molecular assemblies. | Exploiting π-π stacking for self-assembly. | New materials with novel optical and electronic properties. nih.govresearchgate.net |

| Advanced Synthesis | Improve reaction efficiency and sustainability. | Microwave-assisted synthesis, novel catalysts. | Greener, faster, and higher-yielding chemical production. rsc.org |

| Synergistic Approaches | Gain deep mechanistic and structural insights. | Combining DFT, molecular docking, and experimental validation. | A more complete understanding of molecular behavior, leading to better designs. researchgate.netnih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Key Context |

|---|---|---|

| This compound | C14H10ClN3O2 | Subject of the article |

| Acridine | C13H9N | Parent heterocyclic scaffold. wikipedia.org |

| Acridine Orange | C17H19N3 | A nucleic acid-selective stain. wikipedia.org |

| Proflavine | C13H11N3 | An acridine derivative with antiseptic properties. wikipedia.org |

| Pyrazole | C3H4N2 | A heterocyclic compound used to create hybrid molecules. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.